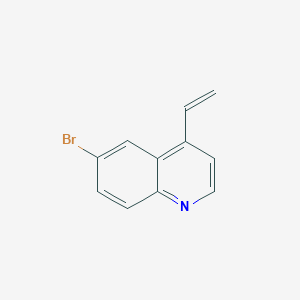

6-Bromo-4-vinylquinoline

Beschreibung

6-Bromo-4-vinylquinoline is a brominated quinoline derivative featuring a vinyl group at the 4-position and a bromine atom at the 6-position. Its molecular formula is C₁₁H₈BrN, with a molecular weight of 234.09 g/mol .

Eigenschaften

Molekularformel |

C11H8BrN |

|---|---|

Molekulargewicht |

234.09 g/mol |

IUPAC-Name |

6-bromo-4-ethenylquinoline |

InChI |

InChI=1S/C11H8BrN/c1-2-8-5-6-13-11-4-3-9(12)7-10(8)11/h2-7H,1H2 |

InChI-Schlüssel |

CRHCEMVJGSKSNW-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=C2C=C(C=CC2=NC=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-vinylquinoline typically involves the bromination of quinoline derivatives followed by vinylation. One common method includes the use of 4-bromaniline and ethyl propiolate as starting materials, with phosphorus trichloride as a catalyst . The reaction proceeds through a three-step process, resulting in the formation of the desired product with a high yield.

Industrial Production Methods: Industrial production methods for 6-Bromo-4-vinylquinoline focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts have been explored to make the process more environmentally friendly and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-4-vinylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

Coupling Reactions: The vinyl group allows for Suzuki-Miyaura and Heck coupling reactions, facilitating the formation of carbon-carbon bonds

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.

Heck Coupling: Employs palladium catalysts and quaternary ammonium salts as solid olefin precursors.

Major Products:

Substituted Quinoline Derivatives: Formed through substitution reactions.

Vinylated Products: Resulting from coupling reactions, useful in further synthetic applications.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-vinylquinoline has a broad range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 6-Bromo-4-vinylquinoline involves its interaction with molecular targets through its bromine and vinyl groups. These functional groups facilitate binding to specific enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The 4-position substituent and bromine placement significantly influence reactivity and applications. Key comparisons include:

Key Observations :

- Methyl and alkoxy groups (e.g., in 6-bromo-4-methylquinoline or 6-bromo-2-isopropoxy-4-methylquinoline) improve stability and are prevalent in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.